1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is a chemical compound belonging to the pyrazole class of heterocyclic compounds. This compound features a pyrazole ring substituted with an amine group and a cyclopropyl group, along with a chlorine atom at the fourth position. Pyrazoles are known for their diverse biological activities, making them important in medicinal chemistry.
The compound can be synthesized through various methods, often involving multi-step synthetic routes that utilize different reagents and conditions. Research articles and patents provide detailed methodologies for its preparation and applications in drug development.
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is classified as:
The synthesis of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- can be achieved via several methods:
The synthesis typically involves:
The molecular structure of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- consists of:
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- can participate in various chemical reactions:
In synthetic applications, these reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and selectivity .
The mechanism of action for compounds like 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-, particularly in biological contexts, often involves:
Data from studies indicate that this compound shows varying degrees of selectivity against different kinases, which is crucial for its potential therapeutic applications .
Relevant analytical data such as melting points and spectral data (NMR and mass spectrometry) are critical for confirming identity and purity during synthesis .
The applications of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- are extensive in scientific research:
Research continues to explore its potential in medicinal chemistry, particularly in designing novel therapeutic agents targeting specific biological pathways .
1H-Pyrazol-3-amine derivatives represent a privileged scaffold in kinase inhibitor development, particularly for targeting understudied kinases ("dark kinome"). The 4-chloro-5-cyclopropyl-1H-pyrazol-3-amine moiety exemplifies a structurally optimized chemotype that enables potent inhibition of challenging kinase targets. Its emergence addresses the critical need for selective chemical probes against atypical cyclin-dependent kinases (CDKs) like PCTAIRE/PFTAIRE family members, which remain underexplored despite validated roles in cancer and neurological disorders [1] [10]. This review examines the strategic design, binding mechanisms, and therapeutic relevance of this scaffold in dark kinase pharmacology.
The discovery of promiscuous pyrazole-based inhibitors (e.g., compound 1) catalyzed interest in this scaffold for dark kinase targeting. Initial kinome-wide profiling revealed that N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives inhibited >300 kinases, including PCTAIRE kinases, at 1 µM concentrations [1]. This promiscuity was leveraged to develop selective analogs through strategic substituent modifications:
Table 1: Evolution of Pyrazole-Based PCTAIRE Inhibitors
Compound | Structural Features | Cellular CDK16 EC₅₀ | Kinase Selectivity |
---|---|---|---|
Promiscuous inhibitor 1 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | >1000 nM | 337/359 kinases inhibited |
43d | Optimized 4-chloro-5-cyclopropyl variant | 33 nM | Selective over 100-kinase panel |
Dabrafenib | Clinical BRAF inhibitor repurposed | 120 nM | Binds CDK16 DFG-out conformation |
The scaffold’s synthetic versatility enabled systematic exploration of steric and electronic properties, transforming promiscuous hits into tools for functional interrogation of dark kinases [1] [6].
The 4-chloro-5-cyclopropyl-1H-pyrazol-3-amine configuration confers optimal binding to the ATP-pocket of PCTAIRE kinases through three key mechanisms:
Table 2: Substituent Effects on Kinase Binding Affinity
Substituent Pattern | CDK16 IC₅₀/EC₅₀ | Key Structural Interactions | Selectivity Challenge |
---|---|---|---|
5-H, 4-H (unsubstituted) | >1000 nM | Minimal hydrophobic contacts | Pan-kinase inhibition |
5-cyclopropyl, 4-H | 110 nM | Hydrophobic subpocket occupancy | Moderate CDK2 inhibition |
5-cyclopropyl, 4-chloro | 33 nM | Enhanced H-bonding + hydrophobic fit | >100-fold vs. CDK2 |
This targeted design overcomes the high conservation challenge (73% PCTAIRE kinase identity) by exploiting subtle ATP-pocket variations [1] [10].
PCTAIRE (CDK16/17/18) and PFTAIRE (CDK14/15) kinases represent underexplored targets with validated disease roles:
CDK16 knockdown induces G2/M arrest and apoptosis in cancer cells (e.g., squamous cell carcinoma) while sparing normal cells, confirming therapeutic index potential [1].
Unique Activation Mechanisms:
This distinct regulation avoids redundancy with canonical CDKs and offers a targetable axis—e.g., disrupting cyclin Y-CDK16 complexation [7].
Therapeutic Targeting Advances:
Table 3: Disease Associations of PCTAIRE/PFTAIRE Kinases
Kinase | Cancer Association | Non-Oncogenic Role | Validated Inhibitors |
---|---|---|---|
CDK16 (PCTAIRE1) | Overexpressed in prostate/breast cancer; promotes p27 degradation | Neurite outgrowth, vesicle trafficking | 43d, dabrafenib, rebastinib |
CDK18 (PCTAIRE3) | Dysregulated in glioblastoma; correlates with poor survival | Actin dynamics regulation | Covalent pan-TAIRE inhibitors |
CDK14 (PFTAIRE1) | Drives Wnt signaling in colorectal cancer | Cell cycle progression (G2/M) | None selective |
The 4-chloro-5-cyclopropyl-1H-pyrazol-3-amine scaffold provides a chemical blueprint for developing first-in-class therapeutics against these targets [1] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0